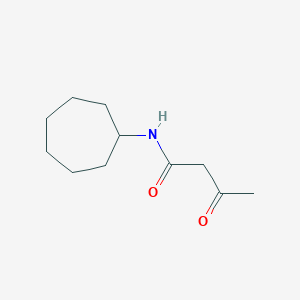

n-Cycloheptyl-3-oxobutanamide

概要

説明

n-Cycloheptyl-3-oxobutanamide: is an organic compound with the molecular formula C11H19NO2 . It is characterized by a cycloheptyl group attached to a 3-oxobutanamide moiety. This compound is typically a white or off-white solid and is soluble in solvents such as ethanol, dichloromethane, and acetonitrile .

準備方法

Synthetic Routes and Reaction Conditions: n-Cycloheptyl-3-oxobutanamide can be synthesized by reacting cycloheptylamine with 3-oxobutanone. The typical preparation method involves dissolving cycloheptylamine in acetonitrile, adding a barium hydroxide catalyst, and then slowly adding 3-oxobutanone. The reaction mixture is heated, and the product is purified through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: n-Cycloheptyl-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

n-Cycloheptyl-3-oxobutanamide has diverse applications in scientific research:

Chemistry: It is used as a ligand in catalytic reactions and as an intermediate in organic synthesis.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of n-Cycloheptyl-3-oxobutanamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

- n-Cyclohexyl-3-oxobutanamide

- n-Cyclopentyl-3-oxobutanamide

- n-Cyclooctyl-3-oxobutanamide

Comparison:

- n-Cycloheptyl-3-oxobutanamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness can influence its reactivity and binding affinity in various chemical and biological contexts .

生物活性

n-Cycloheptyl-3-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

This compound is classified as an oxobutanamide, characterized by the presence of a cycloheptyl group attached to the nitrogen atom of the 3-oxobutanamide moiety. The synthesis typically involves the reaction of cycloheptanamine with 3-oxobutanoic acid derivatives under controlled conditions to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro studies. Key areas of activity include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, although detailed mechanisms remain to be elucidated.

Antitumor Activity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, results demonstrated significant cell death at concentrations ranging from 10 to 100 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | Caspase activation |

| A549 (Lung Cancer) | 40 | DNA fragmentation |

Antimicrobial Activity

The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

| Pseudomonas aeruginosa | 25 | Bactericidal |

Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

- Case Study on Cytotoxicity : A recent study examined the effects of this compound on human lymphocytes. Results indicated that at higher concentrations, the compound induced significant cytotoxicity, leading researchers to further investigate its safety profile for potential therapeutic use .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings highlighted its effectiveness in combating multidrug-resistant strains, warranting further exploration into its mechanism and potential formulations for clinical application .

特性

IUPAC Name |

N-cycloheptyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZFTVQGVRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294650 | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58102-38-8 | |

| Record name | NSC97561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。